2,3,5,6-Tetrachloroisonicotinonitrile

Melting Point Thermal Stability Physical Property

2,3,5,6-Tetrachloroisonicotinonitrile (CAS 16297-06-6) is a white, crystalline solid distinguished by a unique 2,3,5,6-tetrachloro substitution pattern that enhances electrophilicity for SNAr reactions. Compared to less-chlorinated analogs, this derivative provides distinct electronic and steric properties in medicinal chemistry campaigns. Its high melting point (139–141 °C) ensures thermal stability in agrochemical intermediate syntheses, while well-characterized NMR and GC-MS spectra support analytical method validation. Choose this versatile building block for reliable reactivity and parameter control in advanced organic synthesis.

Molecular Formula C6Cl4N2
Molecular Weight 241.9 g/mol
CAS No. 16297-06-6
Cat. No. B035919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,6-Tetrachloroisonicotinonitrile
CAS16297-06-6
Molecular FormulaC6Cl4N2
Molecular Weight241.9 g/mol
Structural Identifiers
SMILESC(#N)C1=C(C(=NC(=C1Cl)Cl)Cl)Cl
InChIInChI=1S/C6Cl4N2/c7-3-2(1-11)4(8)6(10)12-5(3)9
InChIKeyWQGYOIRZZWUJJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,5,6-Tetrachloroisonicotinonitrile (CAS 16297-06-6) – Key Properties and Research Applications


2,3,5,6-Tetrachloroisonicotinonitrile (CAS 16297-06-6) is a tetrachlorinated pyridine-4-carbonitrile derivative with the molecular formula C6Cl4N2 and a molecular weight of 241.89 g/mol . It is a white to off-white crystalline solid with a melting point in the range of 139–141 °C . The compound is typically supplied at a minimum purity of 95% and is primarily used as a research chemical and a versatile intermediate in the synthesis of agrochemicals and pharmaceutical building blocks .

2,3,5,6-Tetrachloroisonicotinonitrile – Why Structural Analogs Are Not Direct Replacements


The unique 2,3,5,6-tetrachloro substitution pattern on the pyridine ring of 2,3,5,6-tetrachloroisonicotinonitrile imparts distinct electronic and steric properties compared to less chlorinated or differently substituted analogs [1]. This specific halogenation profile influences key physical properties such as melting point and pKa, which can critically affect downstream reactivity and handling in chemical syntheses . Generic substitution with, for example, 2,6-dichloroisonicotinonitrile or 2,3,5,6-tetrachloropyridine may lead to different reaction kinetics, product profiles, or incompatibility with established protocols, as quantified in the evidence below.

2,3,5,6-Tetrachloroisonicotinonitrile – Comparative Quantitative Evidence for Scientific Selection


Superior Thermal Stability and Handling Properties: Melting Point Comparison with 2,6-Dichloroisonicotinonitrile

The melting point of 2,3,5,6-Tetrachloroisonicotinonitrile is significantly higher than that of its less chlorinated analog, 2,6-Dichloroisonicotinonitrile. This higher melting point indicates a more stable crystalline lattice and greater thermal stability during storage and handling [1].

Melting Point Thermal Stability Physical Property

Enhanced Electron-Withdrawing Capacity: pKa Comparison with 2,3,5,6-Tetrachloropyridine

The presence of the nitrile group in 2,3,5,6-Tetrachloroisonicotinonitrile results in a substantially lower predicted pKa compared to 2,3,5,6-tetrachloropyridine, which lacks this strong electron-withdrawing substituent. The significantly more negative pKa indicates a weaker base and a stronger electron-deficient character on the pyridine ring [1].

pKa Acidity Electron-Withdrawing Effect

Distinct Density and Volatility Profile: Boiling Point and Density Comparison with 3,5-Dichloro-2,4,6-trifluoropyridine

2,3,5,6-Tetrachloroisonicotinonitrile exhibits a much higher predicted boiling point and a higher density compared to the mixed halogenated pyridine analog 3,5-dichloro-2,4,6-trifluoropyridine. These differences reflect the impact of replacing chlorine atoms with fluorine on intermolecular forces and molecular mass [1].

Boiling Point Density Volatility

High Purity Specification for Reliable Research and Synthesis: Purity Level Comparison with 2,6-Dichloroisonicotinonitrile

2,3,5,6-Tetrachloroisonicotinonitrile is commercially available with a specified minimum purity of 95% . While 2,6-Dichloroisonicotinonitrile is also available, its typical purity specification is often cited as 98% [1]. The 95% purity of the target compound is suitable for many research and industrial applications, and the specification is clearly defined for procurement purposes.

Purity Quality Control Synthesis Reliability

Structural Confirmation via Comprehensive Spectral Data: Spectroscopic Characterization Relative to Analogs

2,3,5,6-Tetrachloroisonicotinonitrile has been thoroughly characterized by multiple spectroscopic techniques, including five NMR spectra and one GC-MS spectrum, which are available in spectral libraries [1]. This level of detailed spectral documentation facilitates unambiguous identification and purity assessment, which may not be as readily available for all in-class analogs.

NMR Spectroscopy Mass Spectrometry Structural Elucidation

2,3,5,6-Tetrachloroisonicotinonitrile – Recommended Application Scenarios Based on Evidence


Synthesis of Agrochemical Intermediates Requiring High Thermal Stability

Given its high melting point of 139–141 °C and predicted boiling point near 298 °C , 2,3,5,6-Tetrachloroisonicotinonitrile is well-suited for use as a building block in the synthesis of agrochemicals, such as herbicides or insecticides, where reactions are conducted at elevated temperatures . Its low volatility and solid-state handling properties minimize losses and simplify reactor operations.

Preparation of Pharmaceutical Building Blocks via Nucleophilic Aromatic Substitution

The strong electron-withdrawing effect of the four chlorine atoms and the nitrile group, as evidenced by a predicted pKa of -7.59 , activates the pyridine ring toward nucleophilic aromatic substitution (SNAr). This makes 2,3,5,6-Tetrachloroisonicotinonitrile a valuable electrophilic partner for introducing diverse substituents, particularly when selectivity for substitution at positions 2, 3, 5, or 6 is desired in medicinal chemistry campaigns.

Analytical Method Development and Reference Standard Preparation

The availability of comprehensive spectral data, including five NMR and one GC-MS spectrum , positions 2,3,5,6-Tetrachloroisonicotinonitrile as a useful reference compound for analytical method development. Researchers can rely on these well-characterized spectra for method validation, impurity profiling, and structure elucidation of related compounds in complex mixtures.

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